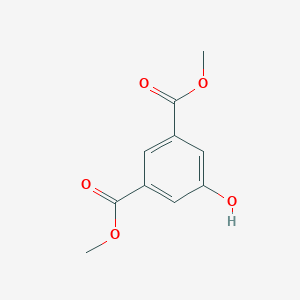
5-羟基间苯二甲酸二甲酯
描述
Dimethyl 5-hydroxyisophthalate, also known as dimethyl 5-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the molecular formula C10H10O5. It is a derivative of isophthalic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in the production of polymers and other advanced materials .
科学研究应用
Dimethyl 5-hydroxyisophthalate is used in several scientific research applications, including:
Polymer synthesis: It serves as a building block for the synthesis of polyesters and other polymers with specific properties.
Material science: Used in the preparation of advanced materials such as dendrimers and fullerene derivatives.
Biological research: Employed in the synthesis of compounds for biological studies, including radiographic contrast agents.
作用机制
Target of Action
Dimethyl 5-hydroxyisophthalate is a synthetic intermediate It is used in the synthesis of various compounds, suggesting that its targets may vary depending on the final product .
Mode of Action
Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid . This suggests that the compound interacts with its targets through nucleophilic addition reactions.
Biochemical Pathways
It is known to participate in the copolymerization reaction with poly(ethylene glycol), influenced by a series of 1,ω-alkanediols . This suggests that it may affect polymerization pathways.
Pharmacokinetics
Its LogP value is estimated to be 1.98, indicating moderate lipophilicity . These properties may influence its bioavailability.
Result of Action
It is used as a building block in the preparation of sterically crowded polyether dendrons, via o-allylation/claisen rearrangement reactions . This suggests that it may contribute to the formation of complex molecular structures.
Action Environment
It is known to be stable under dry conditions , suggesting that moisture may affect its stability.
生化分析
Biochemical Properties
Dimethyl 5-hydroxyisophthalate is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, resulting in 5-substituted derivatives of isophthalic acid
Molecular Mechanism
It is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction , which suggests it may exert its effects at the molecular level through similar binding interactions with biomolecules
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-hydroxyisophthalate can be synthesized through the esterification of 5-hydroxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of dimethyl 5-hydroxyisophthalate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions
Dimethyl 5-hydroxyisophthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in the presence of an appropriate solvent like dimethylformamide.
Esterification: Methanol and sulfuric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Dimethyl 5-hydroxyisophthalate and water.
Oxidation: Corresponding ketones or aldehydes.
相似化合物的比较
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-methoxyisophthalate
- 5-Hydroxyisophthalic acid
- 5-Aminoisophthalic acid
Uniqueness
Dimethyl 5-hydroxyisophthalate is unique due to the presence of both hydroxyl and ester groups, which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic processes, making it a valuable intermediate in the production of advanced materials and polymers .
属性
IUPAC Name |
dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065329 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-02-7 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dimethyl 5-hydroxyisophthalate?
A1: Dimethyl 5-hydroxyisophthalate has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol.
Q2: How is Dimethyl 5-hydroxyisophthalate typically characterized spectroscopically?
A2: Researchers commonly employ 1H NMR and 13C NMR spectroscopy to characterize Dimethyl 5-hydroxyisophthalate. These techniques provide detailed information about the compound's structure, confirming the presence and arrangement of specific atoms and functional groups. [, , , ]
Q3: What makes Dimethyl 5-hydroxyisophthalate suitable for synthesizing amphiphilic polymers?
A3: Dimethyl 5-hydroxyisophthalate possesses both hydrophilic (ester groups) and hydrophobic (aromatic ring) characteristics. This inherent amphiphilicity makes it ideal for creating polymers with tailored solubility profiles. [, , , ]
Q4: What role does Dimethyl 5-hydroxyisophthalate play in the development of drug delivery systems?
A4: Researchers utilize Dimethyl 5-hydroxyisophthalate as a building block for synthesizing amphiphilic copolymers, which can self-assemble into nanoparticles. These nanoparticles show promise as carriers for targeted drug delivery, particularly in cancer treatment. []
Q5: How does the molecular weight of polyethylene glycol (PEG) influence its copolymerization with Dimethyl 5-hydroxyisophthalate?
A5: Studies indicate that the molecular weight of PEG significantly impacts both the yield and molecular weight of the resulting copolymer. This influence underscores the importance of selecting appropriate PEG chain lengths for specific applications. [, , ]
Q6: Can Dimethyl 5-hydroxyisophthalate be used in biocatalytic polymerization reactions?
A6: Yes, lipases can catalyze the condensation copolymerization of Dimethyl 5-hydroxyisophthalate with PEGs. This enzymatic approach offers a "green" synthesis route, potentially leading to more sustainable polymer production. [, ]
Q7: How does the structure of Dimethyl 5-hydroxyisophthalate contribute to the acidolytic degradation of specific dendrimers?
A7: The electron-rich aromatic rings in Dimethyl 5-hydroxyisophthalate-based dendrimers increase electron density in connecting bonds, making them susceptible to cleavage under acidic conditions. This property allows for controlled degradation, relevant for applications like drug release. []
Q8: Have any computational studies been conducted on Dimethyl 5-hydroxyisophthalate?
A8: While the provided research doesn't mention specific computational studies directly on Dimethyl 5-hydroxyisophthalate, its use in developing dendrimers enables studies on their interactions with solvents using techniques like gel-phase 13C NMR and swelling experiments. []
Q9: How do structural modifications of Dimethyl 5-hydroxyisophthalate impact the properties of the resulting polymers?
A9: By modifying the side chains attached to the phenolic hydroxyl group of Dimethyl 5-hydroxyisophthalate, researchers can fine-tune the properties of the resulting polymers, including their hydrophilicity, biodegradability, and self-assembly behavior. [, , ]
Q10: How stable are Dimethyl 5-hydroxyisophthalate-based polymers under alkaline conditions?
A10: The hydrolysis resistance of these polymers depends heavily on their specific composition. For example, copolymers incorporating neopentyl glycol and polyetheramine demonstrate superior resistance compared to those with ethylene glycol and polyethylene glycol. []
Q11: Is there information available on the SHE regulations, PK/PD, in vitro/vivo studies of Dimethyl 5-hydroxyisophthalate-based polymers?
A11: The provided research focuses primarily on the synthesis and characterization of Dimethyl 5-hydroxyisophthalate-based polymers. Further studies are required to assess their safety, pharmacological properties, and efficacy in biological systems.
Q12: Can Dimethyl 5-hydroxyisophthalate-based nanoparticles target specific tissues or cells?
A12: While the provided research doesn't specifically address targeting, the versatile chemistry of Dimethyl 5-hydroxyisophthalate allows for the conjugation of targeting ligands to the polymer backbone. This modification could enable the development of nanoparticles that selectively deliver drugs to specific tissues or cells. []
Q13: What analytical techniques are used to determine the size and molecular weight of Dimethyl 5-hydroxyisophthalate-based polymers?
A13: Researchers utilize Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) to determine the size and molecular weight of these polymers, respectively. These techniques provide crucial information for understanding the polymer's behavior in solution and its potential applications. [, , , ]
Q14: How is the critical micelle concentration (CMC) of Dimethyl 5-hydroxyisophthalate-based polymers determined?
A14: Electrical conductivity measurements are commonly employed to determine the CMC, a key parameter for understanding the self-assembly behavior of amphiphilic polymers in solution. [, ]
Q15: What is known about the environmental impact and degradation of Dimethyl 5-hydroxyisophthalate-based polymers?
A15: Further research is needed to comprehensively assess the environmental impact and degradation pathways of these polymers. Understanding their fate in the environment is crucial for ensuring their safe and sustainable use.
Q16: Are there any viable alternatives or substitutes for Dimethyl 5-hydroxyisophthalate in its various applications?
A16: The choice of alternatives depends heavily on the specific application. Researchers are constantly exploring new monomers and building blocks for polymer synthesis, seeking improved performance, sustainability, or cost-effectiveness.
Q17: What research infrastructure and resources are essential for advancing research on Dimethyl 5-hydroxyisophthalate-based materials?
A17: Access to advanced characterization techniques (NMR, DLS, GPC), controlled polymerization facilities, and computational modeling resources are crucial for accelerating research and development in this field.
Q18: What are some key historical milestones in the research of Dimethyl 5-hydroxyisophthalate-based materials?
A18: While specific historical milestones are not explicitly mentioned in the provided research, the increasing interest in biocatalytic polymerization [, ] and the development of novel drug delivery systems [] represent significant advancements in the field.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


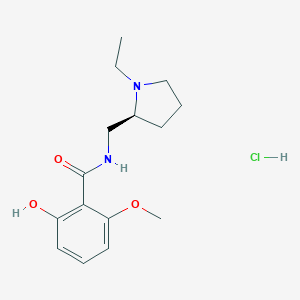

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
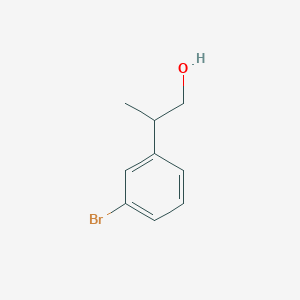
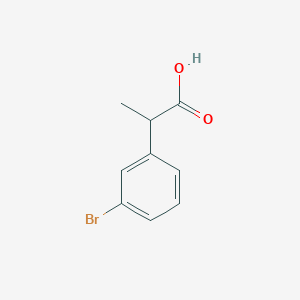
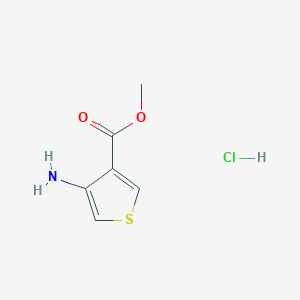
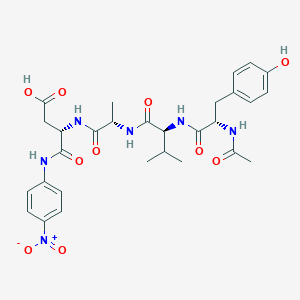
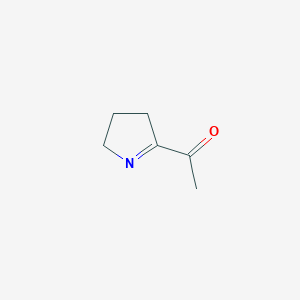
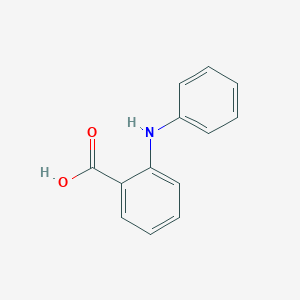

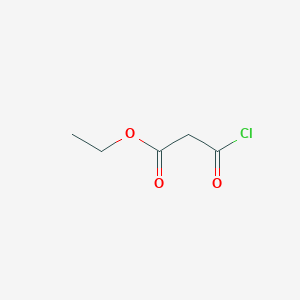
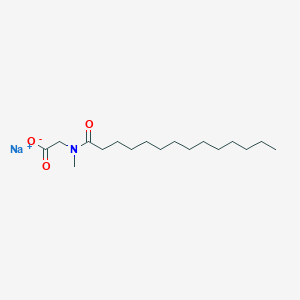
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

